Product packaging for 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline(Cat. No.:CAS No. 927999-31-3)

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline

Cat. No.: B2921073
CAS No.: 927999-31-3
M. Wt: 184.242
InChI Key: KJLRTXCECCTMQF-UHFFFAOYSA-N
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Description

7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.242. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12N2 B2921073 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline CAS No. 927999-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-8-2-3-9-7-10-4-5-13-12(10)14-11(9)6-8/h2-3,6-7H,4-5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLRTXCECCTMQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC3=C(CCN3)C=C2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preclinical Pharmacological Investigations of Pyrrolo 2,3 B Quinoline Scaffolds

Anti-Cancer Research and Antiproliferative Mechanisms

In vivo Antitumor Efficacy in Xenograft and Syngeneic Murine Models

The in vivo antitumor efficacy of the specific 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline scaffold has not been extensively reported in publicly available scientific literature. However, research into structurally related compounds provides insight into the potential of this chemical class. Xenograft and syngeneic mouse models are critical tools for evaluating the in vivo performance of novel therapeutic agents in an environment that mimics the human disease state. murigenics.comnuvisan.com Syngeneic models, in particular, are indispensable for immuno-oncology research as they utilize immunocompetent mice, allowing for the study of interactions between the therapeutic agent, the tumor, and a functional immune system. murigenics.com

Studies on related scaffolds have shown promising results. For instance, novel inhibitors based on a pyrrolo[2,3-d]pyrimidine structure demonstrated robust in vivo efficacy in RET-driven tumor xenograft models, achieving significant tumor regression at various doses. nih.gov Similarly, two novel pyrrolo[3,2-b]quinoxaline-based EphA3 tyrosine kinase inhibitors were characterized in a relevant in vivo lymphoma model and showed high efficacy in controlling tumor size. nih.gov While these compounds belong to different, though related, heterocyclic systems, their success in in vivo models underscores the potential of targeting key oncogenic pathways with such scaffolds. Further studies are required to establish the specific in vivo antitumor activity of this compound in well-characterized xenograft and syngeneic models.

Anti-Infective Studies

The quinoline (B57606) core is a well-established pharmacophore in the development of anti-infective agents. benthamscience.com Consequently, fused heterocyclic systems such as pyrroloquinolines have attracted significant attention for their potential to yield novel compounds with a wide range of antimicrobial activities.

The pyrroloquinoline scaffold is a promising basis for the development of new anti-malarial drugs, particularly in light of increasing resistance to existing therapies. nih.gov Research into various quinoline derivatives has demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. mdpi.com

Derivatives of the related pyrrolo[3,2-f]quinazoline-1,3-diamine scaffold have shown exceptionally potent cell growth inhibition against multiple clones of P. falciparum, including D-6, W-2, RCS, and TM91C235, with a 50% inhibitory concentration (IC50) of approximately 0.01 ng/mL. nih.govresearchgate.net Another study on a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, confirmed strong activity against both chloroquine-sensitive (CQ-S) and chloroquine-resistant (CQ-R) strains of P. falciparum, with IC50 values in the low nanomolar range. unimi.it This compound also maintained high activity against artemisinin-resistant P. falciparum field isolates. unimi.it Although these data pertain to structurally related scaffolds, they highlight the potential of the broader pyrrolo-quinoline chemical space for generating potent anti-malarial candidates.

Table 1: Anti-malarial Activity of Selected Pyrroloquinazoline Derivatives against P. falciparum Strains

Compound Class P. falciparum Strain IC50 (ng/mL)
Pyrrolo[3,2-f]quinazolinediamine D-6 ~0.01
Pyrrolo[3,2-f]quinazolinediamine W-2 ~0.01
Pyrrolo[3,2-f]quinazolinediamine RCS ~0.01

Note: Data is for the related pyrrolo[3,2-f]quinazoline scaffold. nih.govresearchgate.net

Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, requires new therapeutic options due to the limitations of current treatments. semanticscholar.org Pyrroloquinoline derivatives have emerged as a promising class of compounds for anti-leishmanial drug discovery.

A series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov Within this series, one compound in particular, designated 5m , was identified as a potential lead, demonstrating over 85% inhibition of both the promastigote (the motile form in the insect vector) and amastigote (the intracellular form in the mammalian host) stages at a concentration of 25 μM. nih.gov Further dose-dependent analysis established the 50% inhibitory concentration (IC50) of compound 5m against the clinically relevant intracellular amastigote stage. nih.gov The in vivo potential of this compound was also assessed in a L. donovani-infected Balb/c mice model. nih.gov

Table 2: In Vitro Anti-Leishmanial Activity of Lead Compound 5m

Compound Parasite Stage IC50 (μM) % Inhibition (at 25 μM)
5m Promastigote 7.36 85.42%
5m Amastigote 8.36 >85%

Data adapted from studies on 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives. nih.gov

In vivo evaluation of compound 5m demonstrated a significant reduction in parasite burden in both the liver (56.2% inhibition) and spleen (61.1% inhibition) of infected mice, highlighting the therapeutic potential of this pyrroloquinoline scaffold. nih.gov

The emergence of multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel anti-tubercular agents. nih.gov Various pyrroloquinoline isomers have been investigated for their activity against the virulent Mtb H37Rv strain.

While data for the specific pyrrolo[2,3-b]quinoline scaffold is limited, studies on related isomers have yielded promising results. A series of 3H-pyrrolo[2,3-c]quinolines led to the discovery of two compounds, 50 and 54 , with significant in vitro activity against Mtb H37Rv, exhibiting Minimum Inhibitory Concentration (MIC) values of 4.1 μM and 4.2 μM, respectively. nih.govresearchgate.net Another study on 4-substituted pyrrolo[2,3-c]quinolines identified compound 8a as a potent agent with an MIC of 6.25 μM. researchgate.net Furthermore, investigations into the pyrrolo[1,2-a]quinoline (B3350903) scaffold revealed that the compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate (4j ) was a promising anti-TB agent against H37Rv with an MIC of 8 µg/mL. nih.govmdpi.com

Table 3: Anti-Tubercular Activity of Representative Pyrroloquinoline Derivatives against M. tuberculosis H37Rv

Compound Class Compound MIC
3H-Pyrrolo[2,3-c]quinoline 50 4.1 μM
3H-Pyrrolo[2,3-c]quinoline 54 4.2 μM
4-Substituted Pyrrolo[2,3-c]quinoline 8a 6.25 μM

Data from studies on related pyrroloquinoline isomers. nih.govresearchgate.netresearchgate.netmdpi.com

Understanding the mechanism of action is crucial for the rational design of new anti-tubercular drugs. Research into pyrroloquinoline derivatives has identified key mycobacterial enzymes as potential targets.

Enzymatic assays have shown that 3H-pyrrolo[2,3-c]quinoline derivatives are inhibitors of Glutamate-5-kinase (G5K), an essential enzyme in the proline biosynthesis pathway of M. tuberculosis. nih.govresearchgate.net Molecular dynamics simulations revealed that these compounds likely exert their effect through an allosteric interaction with the enzyme. nih.gov The binding of one compound (54 ) promotes long-distance conformational changes at the L-glutamate binding site, preventing its proper anchoring for catalysis. nih.gov In contrast, another compound (50 ) alters the architecture of the ATP binding site. nih.gov

Separately, in silico molecular docking studies on 7-methoxy pyrrolo[1,2-a]quinoline analogues suggested a strong binding affinity for the enzyme Mtb CYP121, indicating it as another potential target for this class of compounds. bohrium.com CYP121 is a cytochrome P450 enzyme essential for the viability of M. tuberculosis.

Beyond their specific activities against malaria, leishmania, and mycobacteria, pyrroloquinoline scaffolds and related quinoline derivatives have been explored for broader antimicrobial properties. benthamscience.com The quinoline nucleus is a core component of many compounds with diverse biological activities. researchgate.net

Studies on pyrrolo[1,2-a]quinoline derivatives have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger. researchgate.netresearchgate.net Similarly, a series of thieno[2,3-b]quinoline derivatives were synthesized and screened for their antibacterial and antifungal activities. nih.gov The consistent antimicrobial findings across these related scaffolds suggest that the pyrrolo[2,3-b]quinoline core is a promising template for the development of broad-spectrum anti-infective agents.

Antiviral Activity Assessments

The emergence of global viral threats has spurred investigation into novel antiviral agents. Within this context, quinoline-based heterocyclic compounds have demonstrated significant potential. Studies on pyrrole-quinoline hybrid scaffolds have revealed promising activity against a range of coronaviruses.

For instance, a series of pyrazole-based quinoline derivatives were synthesized and evaluated for their antiviral properties against SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org Two lead compounds from this study, a hydrazone (HQ) and a pyrrolone (15A), showed potent inhibition of SARS-CoV-2 at lower concentrations. rsc.org Similarly, related pyrrolo[2,3-b]quinoxaline derivatives have been explored for their potential to attenuate the cytokine storm associated with severe COVID-19, partly through their ability to bind to the N-terminal RNA-binding domain of the SARS-CoV-2 nucleocapsid protein. nih.govnih.gov

Compound ScaffoldVirusActivity MetricValueReference
Hydroxyquinoline-Pyrazole Hydrazone (HQ)SARS-CoV-2IC₅₀0.052 mg/mL rsc.org
Hydroxyquinoline-Pyrazole Hydrazone (HQ)MERS-CoVIC₅₀0.302 mg/mL rsc.org
Hydroxyquinoline-Pyrazole Hydrazone (HQ)HCoV-229EIC₅₀0.134 mg/mL rsc.org
Table 1. In vitro antiviral activity of selected quinoline-based derivatives against various coronaviruses.

Neuropharmacological and Central Nervous System (CNS) Activity

The pyrroloquinoline scaffold is a key feature in compounds investigated for various neuropharmacological applications, including the management of neurodegenerative diseases like Alzheimer's.

A primary therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase acetylcholine (B1216132) levels in the brain. The structural similarity of pyrroloquinoline alkaloids to known AChE inhibitors has prompted investigation into their activity.

Marinoquinoline A, a naturally occurring alkaloid with a pyrrolo[2,3-c]quinoline skeleton (an isomer of the [2,3-b] scaffold), demonstrated strong AChE inhibition with a half-maximal inhibitory concentration (IC₅₀) of 4.9 µM. nih.gov The proposed mechanism for this activity involves π-π stacking interactions between the extended aromatic system of the quinoline moiety and the gorge of the AChE enzyme. nih.gov In contrast, other related pyrrole (B145914) derivatives isolated from the same source were found to be virtually inactive. nih.gov Further studies on various quinoline and pyrrole derivatives have identified compounds with potent, selective, and dual inhibitory activities against both AChE and BChE. nih.govmdpi.comnih.gov For example, certain 1,3-diaryl-pyrrole derivatives were found to be selective BChE inhibitors, with the most potent compound showing an IC₅₀ value of 1.71 µM. nih.gov

CompoundScaffoldEnzymeIC₅₀ (µM)Reference
Marinoquinoline APyrrolo[2,3-c]quinolineAChE4.9 nih.gov
Compound 11gMorpholine-QuinolineAChE1.94 mdpi.com
Compound 11gMorpholine-QuinolineBChE28.37 mdpi.com
Compound 3p1,3-diaryl-pyrroleBChE1.71 nih.gov
Galantamine (Reference)-AChE0.6 nih.gov
Table 2. Cholinesterase inhibitory activity of selected pyrroloquinoline and related derivatives.

Serotonin (B10506) (5-HT) receptors are crucial targets for treating a variety of CNS disorders. Research into pyrrolo(iso)quinoline derivatives has identified potent agonists for the 5-HT₂C receptor subtype, which is a target for obesity treatment. A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were synthesized and evaluated, with the most potent analogue demonstrating a high binding affinity of 1.6 nM for the 5-HT₂C receptor and subsequent success in reducing food intake in rat models. nih.gov

Additionally, related structures such as pyrroloquinoxaline derivatives have been developed as high-affinity and selective 5-HT₃ receptor agonists. nih.gov These findings highlight the versatility of the core scaffold in targeting different serotonin receptor subtypes. nih.govnih.gov

The accumulation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease, leading to oxidative stress and neuronal death. Compounds that can mitigate Aβ-induced toxicity are therefore of significant therapeutic interest. While direct evidence for this compound is scarce, related quinoline derivatives have shown promise as multifunctional agents with neuroprotective properties. nih.govnih.govbohrium.com Their mechanisms of action include antioxidant activity and the inhibition of key enzymes involved in neurodegeneration, such as AChE and monoamine oxidase B (MAO-B). nih.govbohrium.com Furthermore, the broader class of pyrroloquinoxaline derivatives has been noted for antioxidant properties, which can contribute to neuroprotection by scavenging harmful reactive oxygen species like the hydroxyl radical (HO•). nih.gov

Anti-Inflammatory and Immunomodulatory Effects

Chronic inflammation is a key component of many diseases. The pyrroloquinoline scaffold and its analogues have been investigated for their ability to modulate inflammatory pathways. A derivative of 5-methyl-5H-indolo[2,3-b]quinoline, N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine hydrochloride (NIQBD), was shown to exert significant anti-inflammatory effects in a preclinical model of methotrexate-induced inflammation. nih.gov

Treatment with NIQBD-loaded nanoparticles led to a significant decrease in levels of pro-inflammatory mediators and oxidants in both lung and liver tissues. nih.gov This included reductions in malondialdehyde (MDA), nitric oxide (NO), matrix metalloproteinase 9 (MMP-9), interleukin 1-beta (IL-1β), and nuclear factor kappa-B (NF-κB). nih.gov

Furthermore, related 2-substituted pyrrolo[2,3-b]quinoxaline derivatives have been shown to significantly inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory responses. nih.govnih.gov Several compounds in one study demonstrated greater than 70% inhibition of TNF-α, indicating potent immunomodulatory activity. nih.gov

BiomarkerTissueEffect of NIQBD TreatmentReference
Malondialdehyde (MDA)Lung & LiverSignificant Decrease nih.gov
Nitric Oxide (NO)Lung & LiverSignificant Decrease nih.gov
Matrix Metalloproteinase 9 (MMP-9)Lung & LiverSignificant Decrease nih.gov
Interleukin 1-beta (IL-1β)Lung & LiverSignificant Decrease nih.gov
Nuclear Factor kappa-B (NF-κB)Lung & LiverSignificant Decrease nih.gov
Reduced Glutathione (GSH)Lung & LiverSignificant Increase nih.gov
Table 3. Effect of an indolo[2,3-b]quinoline derivative on inflammatory and oxidative stress markers.

Other Reported Biological Activities (e.g., Antioxidant, Anti-obesity, Antiplatelet, Antihypertensive)

While the primary focus of many studies on pyrrolo[2,3-b]quinoline scaffolds has been on their anticancer potential, researchers have also explored a range of other pharmacological activities. These investigations have revealed that derivatives of this and structurally related scaffolds possess antioxidant, anti-obesity, antiplatelet, and antihypertensive properties. This section details the preclinical findings in these areas.

Antioxidant Activity

The antioxidant potential of various heterocyclic compounds, including those with quinoline and pyrrole moieties, has been a subject of interest in the quest to combat oxidative stress-related diseases.

Table 1: Antioxidant Activity of Pyrrolo[2,3-b]quinoxaline Derivatives
CompoundAssayKey FindingReference
Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylateDPPH Assay & Computational AnalysisDemonstrated the greatest potential as a radical scavenger among the tested derivatives. Showed significant hydroxyl radical scavenging activity. nih.govnih.govrsc.org
General Pyrrolo[2,3-b]quinoxaline derivativesDPPH AssayKnown to possess antioxidant properties. nih.govnih.gov

Anti-obesity Activity

The regulation of appetite and energy expenditure is a key strategy in the development of anti-obesity agents. Certain pyrrolo(iso)quinoline derivatives have been investigated for their potential in this area.

A series of 1-(1-pyrrolo(iso)quinolinyl)-2-propylamines were synthesized and assessed as 5-HT(2C) receptor agonists, a target known to be involved in the modulation of food intake. nih.gov The rationale behind this approach is that agonists of this receptor are expected to reduce appetite. The study reported that one of the analogues with high binding affinity to the 5-HT(2C) receptor successfully reduced food intake in rats, highlighting the potential of the pyrrolo(iso)quinoline scaffold in the development of anti-obesity therapeutics. nih.gov

Table 2: Anti-obesity Activity of Pyrrolo(iso)quinoline Derivatives
Compound SeriesMechanism of ActionExperimental ModelKey FindingReference
1-(1-Pyrrolo(iso)quinolinyl)-2-propylamines5-HT(2C) receptor agonistsRat model of food intakeAn analogue with high 5-HT(2C) binding affinity reduced food intake. nih.gov

Antiplatelet Activity

Platelet aggregation is a critical process in hemostasis and thrombosis. Agents that can modulate this process have therapeutic potential in cardiovascular diseases.

Research into synthetic pyrrolo-benzylisoquinolines has demonstrated their antiplatelet aggregation activity. nih.gov In these studies, a series of compounds were screened for their ability to inhibit platelet aggregation induced by various agents. Several of the synthesized compounds exhibited specific inhibitory activity against aggregation induced by arachidonic acid and collagen. nih.gov Notably, two of the derivatives showed more potent activity than the reference drug, aspirin. nih.gov

Table 3: Antiplatelet Activity of Pyrrolo-benzylisoquinoline Derivatives
Compound SeriesInducers of Platelet AggregationKey FindingReference
Pyrrolo-benzylisoquinolinesArachidonic acid, CollagenSeveral compounds showed specific antiplatelet aggregation activity. Two compounds were more potent than aspirin. nih.gov

Antihypertensive Activity

The relaxation of vascular smooth muscle is a key mechanism for lowering blood pressure. Certain derivatives of the pyrrolo-quinoxaline scaffold have been investigated for their potential as antihypertensive agents.

A study on a series of tetrahydropyrrolo[1,2-a]quinoxalines and related structures evaluated their ability to relax K+-depolarized aortic smooth muscle and their antihypertensive activity. nih.gov The research found that while some compounds were effective vascular smooth muscle relaxants, they demonstrated minimal hypotensive activity. Conversely, the most effective hypotensive agents in the series displayed little vascular smooth muscle relaxant activity, suggesting different mechanisms of action may be at play. nih.gov The broader class of quinoline derivatives has also been explored for antihypertensive properties. researchgate.net

Table 4: Antihypertensive and Vasorelaxant Activity of Tetrahydropyrrolo[1,2-a]quinoxaline Derivatives
Compound SeriesBiological Activity AssessedKey FindingReference
Tetrahydropyrrolo[1,2-a]quinoxalines and related pyrazinesVascular smooth muscle relaxation and antihypertensive activityCompounds with the most potent vasorelaxant activity had the least hypotensive effect, and vice versa. nih.gov

Medicinal Chemistry and Rational Design of Novel Pyrrolo 2,3 B Quinoline Analogues

Lead Compound Identification and Hit-to-Lead Optimization Strategies

The initial identification of a lead compound is a critical step in the drug discovery process. For the pyrrolo[2,3-b]quinoline class, lead compounds have often been discovered through high-throughput screening of compound libraries or by designing analogues of known biologically active molecules. bohrium.com Once a "hit" compound with desired, albeit often modest, activity is identified, the hit-to-lead optimization phase commences. This process aims to improve the potency, selectivity, and pharmacokinetic properties of the initial hit. vichemchemie.comnih.gov

Common hit-to-lead optimization strategies for pyrrolo[2,3-b]quinoline analogues involve systematic structural modifications. These modifications often focus on:

Substitution at key positions: Introducing various substituents on the quinoline (B57606) and pyrrole (B145914) rings to probe the structure-activity relationship (SAR).

Modification of existing functional groups: Altering functional groups to enhance target binding or improve physicochemical properties.

Computational modeling: Utilizing in silico methods, such as docking studies, to predict the binding modes of analogues and guide the design of more potent compounds.

For instance, a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their antileishmanial activity. nih.govrsc.org Through these optimization efforts, compound 5m was identified as a promising lead, exhibiting significant in vitro and in vivo efficacy. nih.govrsc.org

Design Principles for Enhancing Potency, Selectivity, and Biological Target Specificity

The rational design of potent and selective pyrrolo[2,3-b]quinoline analogues relies on a deep understanding of their structure-activity relationships (SAR). nih.gov The pyrrolo[2,3-b]pyrimidine nucleus, an isostere of the pyrrolo[2,3-b]quinoline core, is a deaza-isostere of adenine (B156593) and has been extensively studied as a kinase inhibitor. rjeid.com The SAR insights from these related scaffolds can often be translated to the pyrrolo[2,3-b]quinoline series.

Key design principles include:

Targeting specific interactions: Modifications are designed to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the target's binding site. For example, in kinase inhibition, the N-1 position of the quinoline ring can form a crucial hydrogen bond with the hinge region of the kinase. nih.gov

Exploiting subtle structural differences: To achieve selectivity between different biological targets (e.g., different kinases), analogues are designed to exploit minor differences in the architecture of their binding sites.

The following table illustrates the impact of substitutions on the activity of certain pyrrolo[2,3-b]pyrazine derivatives as FGFR kinase inhibitors, a related scaffold that provides valuable SAR insights. mdpi.com

CompoundR1R2FGFR1 IC50 (μM)
5 H2,6-dichloro-3,5-dimethoxyphenyl>10
6 H2,6-dichloro-4-(2-(dimethylamino)ethoxy)phenyl>10
9 Me2,6-dichloro-3,5-dimethoxyphenyl4.8
10 Me2,6-dichloro-4-(2-(dimethylamino)ethoxy)phenyl3.5
13 Me2,6-dichloro-4-(2-(pyrrolidin-1-yl)ethoxy)phenyl0.038

Data sourced from: Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors mdpi.com

Chemical Space Exploration and Library Design for Pyrrolo[2,3-b]quinoline Derivatives

To efficiently explore the chemical space around the pyrrolo[2,3-b]quinoline scaffold, combinatorial chemistry and library design strategies are employed. These approaches allow for the rapid synthesis of a large and diverse set of related compounds for biological screening. researchgate.net

Key aspects of chemical space exploration and library design include:

Development of versatile synthetic routes: One-pot, multi-component reactions are particularly valuable as they enable the efficient assembly of the pyrrolo[2,3-b]quinoline core with various substituents from simple starting materials. researchgate.net

Diversity-oriented synthesis: This strategy aims to create a library of compounds with a high degree of structural diversity to maximize the chances of identifying novel biological activities.

Focused library design: Based on existing SAR data or computational models, focused libraries can be designed to explore specific regions of chemical space with a higher probability of containing potent and selective compounds.

The synthesis of a library of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been achieved through an efficient one-pot, three-component reaction, demonstrating a practical approach to exploring the chemical space of this related scaffold. researchgate.net

Bioisosteric Replacements and Scaffold Hopping Approaches

Bioisosteric replacement and scaffold hopping are advanced medicinal chemistry strategies used to optimize lead compounds and discover novel chemical entities. nih.govdtic.milcambridgemedchemconsulting.comresearchgate.net

Bioisosteric replacement involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. cambridgemedchemconsulting.comresearchgate.net For example, a phenyl group might be replaced with a pyridyl or thiophene (B33073) group to modulate properties like polarity and metabolism. cambridgemedchemconsulting.com

Scaffold hopping , a more drastic modification, involves replacing the central core structure (the scaffold) of a molecule with a chemically different one while maintaining the original biological activity. nih.govdtic.mil This can lead to the discovery of new intellectual property and compounds with significantly different physicochemical properties. A computational-driven scaffold hopping approach has been successfully used to generate new PTP1B inhibitors from a pyrrolo[1,2-a]quinoxaline (B1220188) core by replacing the pyrrole ring with other azoles. nih.gov These strategies are powerful tools for overcoming challenges in lead optimization, such as poor metabolic stability or off-target toxicity, and for expanding the chemical diversity of pyrrolo[2,3-b]quinoline-based drug candidates. chimia.ch

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Binding Mode Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding the binding mechanisms of pyrroloquinoline derivatives with their biological targets.

In a study targeting Leishmania donovani, the causative agent of visceral leishmaniasis, molecular docking was employed to investigate the binding mode of a series of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives at the active site of Leishmania donovani topoisomerase I (LdTop1). The docking simulations revealed key interactions responsible for the observed biological activity. For instance, compound 5m, a potent derivative, exhibited a strong binding affinity with a docking score of -8.4789 kcal/mol. nih.gov This favorable binding was attributed to hydrogen bond interactions with amino acid residues Lys352 and Asp353, as well as π-π stacking interactions with the TGP11 residue at the active site. nih.gov These findings help to elucidate the structure-activity relationship and guide the design of more potent inhibitors.

Similarly, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer target CB1a (a novel anticancer peptide) were performed to determine their binding affinity and interaction patterns. nih.govsemanticscholar.org The simulations for various derivatives showed binding affinities ranging from -5.3 to -6.1 kcal/mol. Specifically, 6-methyl-thiopyrano[2,3-b]quinoline demonstrated a binding affinity of -5.5 kcal/mol, forming interactions with key amino acid residues such as PHE A-15, TRP A-12, and LYS A-16. nih.gov

Compound/DerivativeTarget ProteinPDB IDDocking Score (kcal/mol)Interacting Residues
Compound 5m (a 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative)Leishmania donovani topoisomerase I (LdTop1)2B9S-8.4789Lys352, Asp353, TGP11
Camptothecin (Reference)Leishmania donovani topoisomerase I (LdTop1)2B9S-7.7961Lys352, Asp353, Arg314, TGP11
6-methyl-thiopyrano[2,3-b]quinolineCB1a2IGR-5.5PHE A-15, TRP A-12, LYS A-16, LYS A-26, GLU-32

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Pathway Analysis

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes, stability of ligand-receptor complexes, and binding pathways that are not accessible through static docking studies.

In research on related heterocyclic systems, such as 7H-pyrrolo[2,3-d]pyrimidine derivatives, MD simulations were conducted to investigate their inhibitory mechanism against p21-activated kinase 4 (PAK4), a target in cancer therapy. mdpi.com The simulations, typically run for hundreds of nanoseconds, helped to analyze the stability of the docked complexes and the flexibility of the protein structure upon ligand binding. mdpi.com Such analyses reveal that strong interactions with the hinge region and specific charged residues are crucial for potent inhibition. mdpi.com

Another study utilized MD simulations to explore a pyrrolo[1,2-a]quinazoline derivative as a potential inhibitor of DNA gyrase B in Mycobacterium tuberculosis. researchgate.net These simulations are critical for confirming the stability of the interactions predicted by molecular docking and for calculating binding free energies, which provide a more accurate estimation of the binding affinity by accounting for solvent effects and conformational changes. mdpi.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the efficacy of novel compounds before their synthesis.

A study focused on developing 2D and 3D-QSAR models for a series of quinoline (B57606) derivatives to predict their inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The models were built using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models showed high statistical significance and predictive power, with test set r² values of 0.878 for CoMFA and 0.876 for CoMSIA. nih.gov The contour maps generated from these models provided crucial insights into the structural requirements for enhanced activity. For example, the CoMSIA model indicated that hydrophobic substituents at position 7 and hydrophilic groups at position 4 of the quinoline core would favor inhibitory activity. nih.gov Such validated models serve as powerful tools for designing new, more potent antimalarial agents based on the quinoline scaffold.

QSAR ModelStatistical ParameterValueInterpretation
CoMFAr² (test set)0.878High predictive ability for the external test set.
MAE (Mean Absolute Error)1.2803Predictive error of the model.
CoMSIAr² (test set)0.876High predictive ability for the external test set.
MAE (Mean Absolute Error)0.7006Lower predictive error compared to CoMFA.

Homology Modeling for Uncharacterized Protein Targets

When the experimental 3D structure of a target protein is not available, homology modeling can be used to construct a theoretical model based on its amino acid sequence and the known structure of a homologous protein. This approach is vital for enabling structure-based drug design for novel or uncharacterized targets.

Virtual Screening and Ligand-Based/Structure-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

A pharmacophore-based virtual screening approach was successfully used to identify novel quinoline and oxazino-quinoline derivatives as inhibitors of the GLI1 transcription factor, a key component of the Hedgehog signaling pathway implicated in several cancers. nih.gov A five-feature pharmacophoric model was generated and used to screen databases of commercially available compounds, leading to the identification of an 8-hydroxyquinoline (B1678124) derivative as a promising hit. nih.gov

In another example, a virtual screening of over 20,000 natural products was performed to find potential inhibitors of Mycobacterium tuberculosis DNA gyrase B. researchgate.net A consensus scoring method combining two different docking programs identified a pyrrolo[1,2-a]quinazoline derivative as the top candidate with a favorable binding energy, highlighting the power of virtual screening to efficiently explore vast chemical space for novel inhibitors. researchgate.net

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. These predictions help to identify compounds with potentially poor pharmacokinetic profiles, saving time and resources.

For a series of novel pyrrolo[1,2-a]quinoline (B3350903) derivatives evaluated for antitubercular activity, in silico pharmacokinetic properties were calculated to assess their drug-likeness. nih.gov Parameters such as molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) were evaluated. Most of the synthesized compounds were found to have favorable drug-like properties, complying with established rules like Lipinski's rule of five. nih.gov Similarly, ADME predictions for novel quinoline–benzimidazole hybrids indicated good oral drug-like properties, with some compounds showing low predicted blood-brain barrier permeation, which can be advantageous for avoiding central nervous system side effects. researchgate.netmdpi.com

Compound ClassPredicted PropertyFindingSignificance
Pyrrolo[1,2-a]quinoline derivativesDrug-likenessMost compounds complied with Lipinski's rule of five.Indicates good potential for oral bioavailability.
PharmacokineticsOverall favorable ADME profile predicted.Suggests suitability for further development as drug candidates.
Quinoline–benzimidazole hybridsBlood-Brain Barrier Permeation (BBBP)Predicted to be low for lead compounds.Reduces the risk of unwanted central nervous system effects.
P-glycoprotein (P-gp) substrateSome compounds predicted to be P-gp substrates.May be actively transported out of cells, potentially reducing intracellular toxicity.

Conclusion and Future Research Perspectives for 7 Methyl 1h,2h,3h Pyrrolo 2,3 B Quinoline

Current Knowledge Gaps and Unexplored Research Avenues for the Specific Compound

The scientific literature presents a significant knowledge gap concerning the specific compound 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline . While its parent aromatic scaffold, pyrrolo[2,3-b]quinoline, and its various isomers are the subject of considerable research, this particular saturated derivative remains largely uncharacterized. The primary and most critical gap is the absence of dedicated synthetic routes and reports on its biological activity.

Key unexplored research avenues for this specific molecule include:

De Novo Synthesis and Characterization: The foremost task is to develop and report a reliable, high-yield synthetic pathway to produce this compound. Subsequent full characterization using modern spectroscopic techniques (NMR, Mass Spectrometry, IR) is essential to establish a foundational understanding of its physicochemical properties.

Biological Screening: Given the broad spectrum of activities associated with the broader pyrroloquinoline family, this specific compound should be subjected to extensive biological screening. This includes assays for anticancer properties, kinase inhibition, antimicrobial effects, and activity against neglected tropical diseases like leishmaniasis. nih.govnih.gov

Structural Biology: Should any significant biological activity be identified, co-crystallization of the compound with its protein target would provide invaluable insight into its mechanism of action at the molecular level.

Fragment-Based Drug Discovery: Its relatively simple structure could make it a valuable starting fragment for fragment-based drug discovery (FBDD) campaigns, aiming to build more complex and potent molecules.

Potential for Development of Novel Therapeutic Agents based on the Pyrrolo[2,3-b]quinoline Scaffold

The pyrrolo[2,3-b]quinoline scaffold and its isomers are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. researchgate.net This core structure has served as the foundation for developing numerous compounds with significant therapeutic potential, particularly in oncology and infectious diseases.

Derivatives of the parent scaffold have shown potent activity as:

Anticancer Agents: Many pyrroloquinoline derivatives exhibit significant cell growth inhibitory properties against various cancer cell lines, including those derived from solid tumors. nih.gov The mechanisms often involve the inhibition of critical enzymes like topoisomerase II or various protein kinases. nih.govnih.govnih.gov For instance, certain anilino-3H-pyrrolo[3,2-f]quinoline derivatives have been shown to induce cell cycle arrest and apoptosis in tumor cells. nih.gov

Kinase Inhibitors: The scaffold is a key component in the design of inhibitors for protein kinases, which are crucial targets in cancer and inflammatory diseases. nih.gov Specific derivatives of the related pyrrolo[3,2-b]quinoxaline have been designed as potent EphA3 tyrosine kinase inhibitors. nih.gov

Antileishmanial Agents: In the field of infectious diseases, derivatives such as 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-ones have been synthesized and identified as promising leads against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govrsc.org

The diverse biological activities of various pyrroloquinoline derivatives underscore the immense potential of this scaffold for future therapeutic development.

Compound ClassBiological Target/ActivityTherapeutic AreaReference
Pyrrolo[3,2-f]quinoline derivativesTopoisomerase II inhibition, AntiproliferativeOncology nih.govnih.gov
Pyrrolo[3,2-b]quinoxaline derivativesEphA3 tyrosine kinase inhibitionOncology nih.gov
2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivativesAntiparasitic (anti-amastigote)Leishmaniasis nih.govrsc.org
Pyrrolo[2,3-b]quinoxaline derivativesRadical scavenging, AntioxidantGeneral Health rsc.org

Directions for Future Synthetic Innovations and Targeted Biological Investigations

Future research on the pyrrolo[2,3-b]quinoline scaffold should focus on both innovative synthetic methodologies and more targeted biological evaluations.

Synthetic Innovations:

Modern Catalysis: The application of modern synthetic methods, such as palladium-catalyzed cross-coupling and C-H activation reactions, could streamline the synthesis of complex derivatives. nih.gov These techniques allow for more efficient and regioselective functionalization of the core scaffold.

Multicomponent Reactions (MCRs): Employing one-pot, three-component reactions can rapidly generate a diverse library of novel pyrroloquinoline derivatives, accelerating the discovery of new bioactive compounds. bohrium.com

Domino Reactions: The development of domino or tandem reaction sequences, where multiple bonds are formed in a single operation, offers an elegant and atom-economical approach to constructing the fused heterocyclic system. researchgate.net The electrocyclization of carbodiimide-containing precursors represents one such advanced strategy for synthesizing the pyrrolo[2,3-c]quinoline core. beilstein-journals.orgnih.gov

Targeted Biological Investigations:

Kinome Screening: Synthesized libraries should be subjected to broad kinome screening panels to identify specific kinase targets relevant to diseases like cancer and neurodegenerative disorders.

Mechanism of Action Studies: For compounds showing high antiproliferative activity, detailed studies are needed to determine if the mechanism is related to topoisomerase poisoning, kinase inhibition, or another pathway. nih.gov

Structure-Activity Relationship (SAR): A systematic synthesis of analogs is crucial to build a comprehensive SAR profile. This involves modifying substituents at various positions on the tricyclic core to optimize potency and selectivity for a chosen biological target.

Integration of Advanced Omics Technologies in Pyrrolo[2,3-b]quinoline Research

To accelerate drug discovery and deepen the understanding of the biological effects of pyrrolo[2,3-b]quinoline derivatives, the integration of advanced omics technologies is paramount. These high-throughput methods provide a systems-level view of drug-induced changes in cells. nih.gov

Chemoproteomics: This powerful technology is essential for target deconvolution. nih.gov By using affinity-based probes or probe-free methods, chemoproteomics can identify the direct protein binding partners of a bioactive pyrroloquinoline compound from a complex cellular lysate. mdpi.comnih.gov This approach moves beyond phenotypic observations to pinpoint the specific molecular target, which is a critical step in drug development. researchgate.net

Transcriptomics: By analyzing the entire set of RNA transcripts in a cell (the transcriptome), researchers can understand how a compound alters gene expression. This can reveal the downstream pathways affected by the drug, providing clues about its mechanism of action and potential off-target effects. nih.govfrontiersin.org

Metabolomics: This technology involves the comprehensive study of metabolites within a biological system. nih.gov Treating cells with a pyrroloquinoline derivative and analyzing the subsequent changes in the metabolome can highlight alterations in key metabolic pathways, offering functional insights into the drug's cellular impact. mdpi.com

The combined, or multi-omics, approach, integrating data from proteomics, transcriptomics, and metabolomics, can provide a holistic understanding of a compound's mechanism of action, identify biomarkers for its efficacy, and accelerate its development into a potential therapeutic agent. nih.gov

Omics TechnologyApplication in Pyrrolo[2,3-b]quinoline ResearchKey Outcome
ChemoproteomicsIdentification of direct protein targets of active compounds.Mechanism of action, off-target profiling. mdpi.com
TranscriptomicsProfiling changes in gene expression following compound treatment.Elucidation of affected cellular pathways and networks. nih.gov
MetabolomicsAnalyzing shifts in cellular metabolite levels.Understanding impact on cellular metabolism and function. nih.gov
Multi-Omics IntegrationCombining data from all omics platforms.Comprehensive, systems-level understanding of drug action. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-methyl-1H,2H,3H-pyrrolo[2,3-b]quinoline, and what are their limitations?

  • Methodological Answer : A common approach involves using 2-chloro-3-vinylquinoline precursors. For example, heating 2-chloro-3-vinylquinoline derivatives with reagents like p-aminobenzenesulfonamide at 180–200°C, followed by hydrolysis, yields pyrroloquinoline scaffolds . However, challenges include low regioselectivity in methyl group introduction and the need for harsh conditions (e.g., high temperatures), which may degrade sensitive functional groups. Microwave-assisted Leimgruber-Batcho reactions (using Lewis acid catalysts) offer improved efficiency for indole/pyrrole ring formation .

Q. How is the purity and structural identity of 7-methyl-pyrroloquinoline derivatives validated?

  • Methodological Answer : Combine melting point analysis (e.g., 235–240°C for related pyrroloquinolines ) with spectroscopic techniques:

  • 1H/13C NMR : Key protons (e.g., N–CH₃ at δ 3.2–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) and carbons (quinoline C-7 methyl at δ 20–25 ppm) confirm substitution patterns .
  • IR Spectroscopy : Stretching vibrations for NH (3200–3400 cm⁻¹) and aromatic C=C (1450–1600 cm⁻¹) validate hydrogenation states .

Q. What experimental precautions are critical for handling this compound?

  • Methodological Answer : Due to acute oral toxicity (Category 3) and respiratory system targeting , use:

  • Personal Protective Equipment (PPE) : N95 masks, nitrile gloves, and chemical-resistant goggles.
  • Ventilation : Perform reactions in fume hoods to mitigate inhalation risks.
  • Waste Disposal : Follow WGK 3 protocols for hazardous organic waste .

Advanced Research Questions

Q. How can regioselectivity challenges in methyl group introduction be addressed during synthesis?

  • Methodological Answer : Optimize reaction conditions using steric/electronic directing groups . For example:

  • Catalytic hydrogenation : Reduces vinyl intermediates to target methyl-substituted products with >80% selectivity under H₂/Pd-C .
  • Microwave-assisted synthesis : Enhances reaction control, reducing side products (e.g., over-reduced byproducts) .
    • Data Contradiction : Discrepancies in NMR yields may arise from incomplete hydrogenation; validate via HPLC-MS (e.g., m/z 211.1 for [M+H]⁺) .

Q. What strategies resolve contradictions in spectroscopic data during structural confirmation?

  • Methodological Answer : Cross-validate using:

  • X-ray crystallography : Resolve ambiguous NOE correlations (e.g., methyl group orientation) by analyzing crystal packing (monoclinic P21/c, a = 9.0445 Å, b = 10.6014 Å ).
  • DFT calculations : Compare experimental vs. computed NMR chemical shifts (e.g., B3LYP/6-31G* level) to confirm tautomeric forms .

Q. How can catalytic systems improve yields in multi-step syntheses?

  • Methodological Answer : Use Lewis acid catalysts (e.g., ZnCl₂ or AlCl₃) in cyclization steps to accelerate enamine formation. For example, microwave-assisted ZnCl₂ catalysis achieves 75–90% yields in pyrroloquinoline ring closure .
  • Troubleshooting : Low yields (<50%) may result from moisture-sensitive intermediates; employ anhydrous solvents and inert atmospheres .

Q. What in vitro models are suitable for evaluating bioactivity?

  • Methodological Answer : Screen for 5-HT6 receptor antagonism (IC₅₀ < 100 nM) using:

  • Radioligand binding assays : Compete with [³H]-LSD in HEK-293 cells expressing human 5-HT6 receptors .
  • Functional assays : Measure cAMP inhibition via forskolin stimulation (EC₅₀ values correlate with substituent electronegativity) .

Methodological Challenges and Solutions

Q. How to address poor solubility in pharmacological assays?

  • Methodological Answer :

  • Derivatization : Introduce sulfonyl groups (e.g., 1-(naphthalen-1-ylsulfonyl) derivatives) to enhance aqueous solubility (>1 mg/mL in PBS) .
  • Co-solvents : Use DMSO/PEG-400 mixtures (<0.1% v/v) to avoid cytotoxicity .

Q. What purification techniques are optimal for isolating diastereomers?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H columns (hexane/isopropanol, 90:10) to resolve enantiomers (e.g., ΔtR = 4.2 min for R/S isomers) .
  • Crystallization : Recrystallize from ethyl acetate/hexane (3:1) to isolate major diastereomers (>95% purity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.